



Application Note: Cell-Based Assays to Measure Praliciguat-Induced cGMP Production

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Praliciguat (IW-1973) is a potent, orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inflammation, and fibrosis.[2] In disease states associated with endothelial dysfunction or reduced NO bioavailability, the activity of sGC is impaired. **Praliciguat** directly stimulates sGC, independent of and synergistically with NO, to increase cGMP production, offering a promising therapeutic strategy for conditions such as heart failure and diabetic nephropathy.[3][4]

This application note provides detailed protocols for quantifying **Praliciguat**-induced cGMP production in cell-based assays, a crucial step in the preclinical evaluation and mechanism of action studies for this class of compounds. The primary method detailed is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput method for measuring cGMP levels. Additionally, a protocol for a downstream functional assay measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) is provided as an indicator of cGMP-dependent protein kinase (PKG) activity.

Praliciguat Signaling Pathway

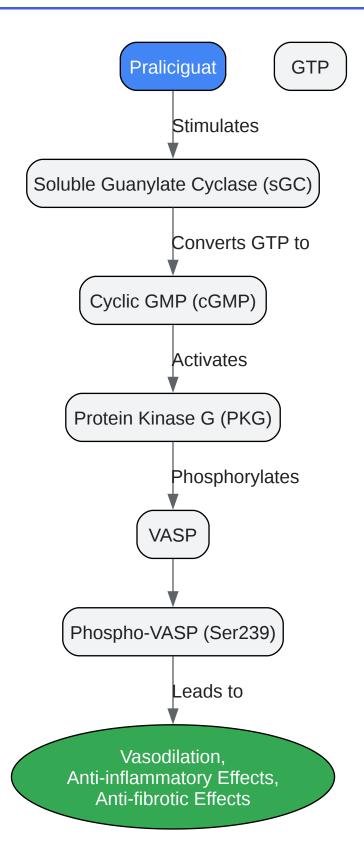




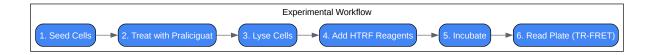


Praliciguat stimulates the sGC enzyme, leading to an increase in intracellular cGMP. This, in turn, activates PKG, which phosphorylates downstream targets such as VASP at Ser239. This signaling cascade mediates the vasodilatory and anti-inflammatory effects of **Praliciguat**.









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